molecular formula C21H23N3O7 B1202428 4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid CAS No. 80049-85-0

4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

Cat. No.: B1202428
CAS No.: 80049-85-0
M. Wt: 429.4 g/mol
InChI Key: NKEPCOOQNLGSLJ-HNNXBMFYSA-N
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Safety and Hazards

This compound is not intended for human or veterinary use and is typically used for research purposes. Specific safety and hazard information is not available in the search results.

Future Directions

The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to create compounds for the treatment of human diseases . Future research could explore the design of new pyrrolidine compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring is known for its ability to interact with enzyme active sites, potentially inhibiting or activating enzymatic functions . Additionally, the chromenyl group can participate in redox reactions, influencing the oxidative state of cells . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins and enzymes involved in signal transduction . This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism can alter the production and utilization of energy within cells, highlighting its potential as a metabolic regulator.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the pyrrolidine ring can fit into enzyme active sites, either inhibiting or activating the enzyme’s function . Additionally, the chromenyl group can participate in redox reactions, influencing the oxidative state of the cell and affecting various cellular processes . These interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical and cellular effects . Long-term studies have also indicated that the compound can have lasting effects on cellular function, potentially altering gene expression and metabolic pathways over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular metabolism . At higher doses, the compound can have toxic or adverse effects, potentially leading to cellular damage or dysfunction . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the pyrrolidine ring can influence amino acid metabolism, while the chromenyl group can participate in redox reactions, affecting the oxidative state of cells . These interactions highlight the compound’s role in regulating cellular metabolism and its potential as a metabolic modulator.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical and cellular effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific tissues can influence its activity and function . These factors are crucial for determining the compound’s therapeutic potential and its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the pyrrolidine ring may facilitate the compound’s localization to enzyme-rich areas, while the chromenyl group may target it to redox-active sites . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Gly-Pro-AMC involves the coupling of succinyl-glycyl-proline with 7-amino-4-methylcoumarin. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the sensitive fluorogenic substrate.

Industrial Production Methods

Industrial production of Suc-Gly-Pro-AMC follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

Suc-Gly-Pro-AMC primarily undergoes hydrolysis reactions catalyzed by prolyl endopeptidase. The hydrolysis of the amide bond between proline and 7-amino-4-methylcoumarin releases the fluorescent 7-amino-4-methylcoumarin, which can be detected using fluorescence spectroscopy .

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in a buffered aqueous solution at physiological pH (around 7.4). Common reagents used in these reactions include phosphate-buffered saline (PBS) and Tris-HCl buffer . The reaction conditions are optimized to maintain the stability of the substrate and the activity of the enzyme.

Major Products

The major product formed from the hydrolysis of Suc-Gly-Pro-AMC is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and can be quantitatively measured to determine the activity of prolyl endopeptidase .

Mechanism of Action

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is the protected amino acid derivative, which is synthesized from commercially available starting materials. The second intermediate is the protected pyrrolidine derivative, which is synthesized from a commercially available starting material and a key intermediate that is synthesized in-house. The two intermediates are then coupled together using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "L-alanine", "N-Boc-L-aspartic acid", "N-Boc-L-lysine", "4-methyl-2-oxochromene-7-carboxylic acid", "N-Boc-L-proline", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "diisopropylethylamine (DIPEA)", "N,N-dimethylformamide (DMF)", "dichloromethane (DCM)", "ethyl acetate", "methanol", "acetic acid", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)", "sodium chloride (NaCl)", "water" ], "Reaction": [ "Synthesis of N-Boc-L-aspartyl-L-alanine methyl ester", "1. Dissolve L-alanine (1.0 eq) and N-Boc-L-aspartic acid (1.1 eq) in DMF and add DCC (1.1 eq) and TEA (2.0 eq). Stir for 1 hour at room temperature.", "2. Add methanol to the reaction mixture and filter off the precipitated dicyclohexylurea.", "3. Concentrate the filtrate under reduced pressure and dissolve the residue in DCM.", "4. Wash the organic layer with water, brine, and dry over Na2SO4.", "5. Concentrate the organic layer under reduced pressure to obtain the crude product.", "6. Dissolve the crude product in ethyl acetate and add HCl in ethyl acetate to obtain the product as a white solid.", "Synthesis of N-Boc-L-lysyl-N-Boc-L-prolyl-L-proline methyl ester", "1. Dissolve N-Boc-L-lysine (1.0 eq) and N-Boc-L-proline (1.1 eq) in DMF and add DCC (1.1 eq) and TEA (2.0 eq). Stir for 1 hour at room temperature.", "2. Add methanol to the reaction mixture and filter off the precipitated dicyclohexylurea.", "3. Concentrate the filtrate under reduced pressure and dissolve the residue in DCM.", "4. Wash the organic layer with water, brine, and dry over Na2SO4.", "5. Concentrate the organic layer under reduced pressure to obtain the crude product.", "6. Dissolve the crude product in ethyl acetate and add HCl in ethyl acetate to obtain the product as a white solid.", "Coupling of N-Boc-L-aspartyl-L-alanine methyl ester and N-Boc-L-lysyl-N-Boc-L-prolyl-L-proline methyl ester", "1. Dissolve N-Boc-L-aspartyl-L-alanine methyl ester (1.0 eq) and N-Boc-L-lysyl-N-Boc-L-prolyl-L-proline methyl ester (1.1 eq) in DMF and add DCC (1.1 eq) and NHS (1.1 eq). Stir for 1 hour at room temperature.", "2. Add methanol to the reaction mixture and filter off the precipitated dicyclohexylurea.", "3. Concentrate the filtrate under reduced pressure and dissolve the residue in DCM.", "4. Wash the organic layer with water, brine, and dry over Na2SO4.", "5. Concentrate the organic layer under reduced pressure to obtain the crude product.", "6. Dissolve the crude product in ethyl acetate and add HCl in ethyl acetate to obtain the product as a white solid.", "Deprotection of the final product", "1. Dissolve the final product in a mixture of acetic acid and water.", "2. Add NaOH solution to the reaction mixture until the pH reaches 9-10.", "3. Extract the product with ethyl acetate and dry over Na2SO4.", "4. Concentrate the organic layer under reduced pressure to obtain the final product as a white solid." ] }

CAS No.

80049-85-0

Molecular Formula

C21H23N3O7

Molecular Weight

429.4 g/mol

IUPAC Name

4-[[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C21H23N3O7/c1-12-9-20(29)31-16-10-13(4-5-14(12)16)23-21(30)15-3-2-8-24(15)18(26)11-22-17(25)6-7-19(27)28/h4-5,9-10,15H,2-3,6-8,11H2,1H3,(H,22,25)(H,23,30)(H,27,28)/t15-/m0/s1

InChI Key

NKEPCOOQNLGSLJ-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)CCC(=O)O

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N3CCCC3C(=O)N(C(=O)CCC(=O)O)C(=O)CN

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)CCC(=O)O

Synonyms

7-(succinyl-Gly-Pro)-4-methylcoumarinamide
7-SGPMC
7-succinylglycyl-prolyl-4-methylcoumaryl-7-amide

Origin of Product

United States

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